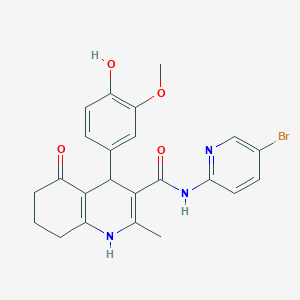
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as BPIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIQ is a member of the quinolinecarboxamide family, which has been extensively studied for their anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of BPIQ is not fully understood. However, it has been proposed that BPIQ exerts its anti-cancer properties by inhibiting the activity of topoisomerase I, which is an enzyme involved in DNA replication. BPIQ has also been shown to inhibit the activity of histone deacetylase, which is an enzyme involved in the regulation of gene expression. The inhibition of histone deacetylase by BPIQ leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPIQ has been shown to have various biochemical and physiological effects. BPIQ has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BPIQ has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. Furthermore, BPIQ has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
実験室実験の利点と制限
BPIQ has several advantages for lab experiments. BPIQ is a synthetic compound, which allows for the reproducible synthesis of the compound. Furthermore, BPIQ has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using BPIQ in lab experiments. BPIQ has low solubility in water, which can limit its use in certain experiments. In addition, BPIQ has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
For the study of BPIQ include further in vivo studies, the study of pharmacokinetic properties, the development of BPIQ analogs, and the study of its anti-inflammatory and anti-microbial properties.
合成法
BPIQ can be synthesized using a multi-step reaction sequence. The first step involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then subjected to a cyclization reaction using ammonium acetate and acetic acid to form the quinolinecarboxamide ring system. The final step involves the addition of a methyl group to the quinoline nitrogen using dimethyl sulfate. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
BPIQ has shown promising results in various scientific research applications. One of the primary applications of BPIQ is its anti-cancer properties. BPIQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BPIQ has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. BPIQ has also been studied for its anti-inflammatory properties. BPIQ has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, BPIQ has been studied for its anti-microbial properties. BPIQ has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C23H22BrN3O4 |
分子量 |
484.3 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22BrN3O4/c1-12-20(23(30)27-19-9-7-14(24)11-25-19)21(13-6-8-16(28)18(10-13)31-2)22-15(26-12)4-3-5-17(22)29/h6-11,21,26,28H,3-5H2,1-2H3,(H,25,27,30) |
InChIキー |
XKSICAAWWRMEKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)






